molecular formula C10H17F2N B1506069 (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine CAS No. 209625-81-0

(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine

カタログ番号: B1506069
CAS番号: 209625-81-0
分子量: 189.25 g/mol
InChIキー: DSKZPSBKPCMZJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine is a useful research compound. Its molecular formula is C10H17F2N and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine is a compound that has garnered attention due to its potential therapeutic applications in various diseases, particularly those involving Janus kinases (JAK) and other protein kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound functions primarily as a JAK inhibitor , which plays a crucial role in cytokine signaling pathways. JAKs are essential for the signaling of various cytokines that regulate immune responses and hematopoiesis. Inhibition of JAK activity can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating autoimmune diseases, cancers, and inflammatory conditions .

Therapeutic Applications

Research indicates that this compound may be effective in treating:

  • Autoimmune Diseases : By inhibiting JAK pathways, the compound can potentially mitigate symptoms of diseases like rheumatoid arthritis and lupus.
  • Cancer : The inhibition of JAK activity may also play a role in reducing tumor growth and proliferation in certain cancers .
  • Neurodegenerative Diseases : Some studies suggest that compounds with similar structures could inhibit kinases involved in neurodegenerative processes, such as LRRK2 in Parkinson's disease .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound effectively inhibited JAK1 and JAK3 activities in cell lines, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
    • Another research highlighted its effectiveness against cancer cell lines by inducing apoptosis through the inhibition of specific kinase pathways .
  • In Vivo Studies :
    • Animal models treated with this compound exhibited significant reductions in disease severity for conditions like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis .
    • Pharmacokinetic studies indicated favorable absorption and distribution profiles, suggesting potential for clinical application .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
JAK InhibitionInhibits JAK1 and JAK3 activities
Anti-inflammatoryReduces levels of IL-6 and TNF-alpha
Antitumor ActivityInduces apoptosis in cancer cell lines
Autoimmune ModulationReduces severity in EAE models

科学的研究の応用

1.1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the notable applications of (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine is its role as a DPP-IV inhibitor. DPP-IV plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1, which are vital for insulin secretion and glucose homeostasis. Inhibition of DPP-IV can enhance the effects of GLP-1, making this compound a candidate for treating type 2 diabetes mellitus and related metabolic disorders .

1.2. Treatment of Neurodegenerative Diseases

Research indicates that compounds similar to this compound can inhibit kinases associated with neurodegenerative diseases such as Parkinson's disease. These compounds target the LRRK2 enzyme, which is implicated in neuronal survival and function . The ability to modulate kinase activity suggests a therapeutic avenue for conditions characterized by aberrant kinase signaling.

2.1. Structural Characteristics

This compound is characterized by its unique fluorinated pyrrolidine structure. The presence of fluorine atoms enhances its pharmacokinetic properties, potentially improving bioavailability and metabolic stability compared to non-fluorinated analogs.

2.2. Synthetic Routes

The synthesis of this compound can be achieved through various chemical pathways involving the selective introduction of fluorine into the pyrrolidine framework. Detailed synthetic methods are documented in patent literature, emphasizing the importance of regioselectivity and stereochemistry in achieving the desired compound configuration .

3.1. Efficacy in Clinical Trials

Clinical studies have demonstrated that DPP-IV inhibitors can significantly improve glycemic control in patients with type 2 diabetes. For instance, compounds structurally related to this compound have shown promise in early-phase clinical trials for their ability to lower HbA1c levels without causing significant hypoglycemia .

3.2. Safety Profile

The safety profile of this compound has been evaluated alongside its pharmacological effects. Studies indicate that while it exhibits beneficial therapeutic effects, it can also cause mild side effects such as gastrointestinal disturbances and skin irritation . Ongoing research aims to optimize its safety profile while maintaining efficacy.

Summary of Key Findings

Application AreaMechanism/EffectCurrent Status
DPP-IV InhibitionEnhances GLP-1 activity; improves glucose metabolismUnder clinical evaluation
Neurodegenerative DiseasesInhibits LRRK2 kinase; potential for neuroprotectionPreclinical studies ongoing
Safety ProfileMild side effects; further optimization neededMonitoring in trials

特性

IUPAC Name

1-cyclohexyl-3,4-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N/c11-9-6-13(7-10(9)12)8-4-2-1-3-5-8/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKZPSBKPCMZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(C(C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697667
Record name 1-Cyclohexyl-3,4-difluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209625-81-0
Record name 1-Cyclohexyl-3,4-difluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine
Reactant of Route 2
Reactant of Route 2
(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine
Reactant of Route 3
Reactant of Route 3
(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine
Reactant of Route 4
(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine
Reactant of Route 5
Reactant of Route 5
(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine
Reactant of Route 6
Reactant of Route 6
(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。